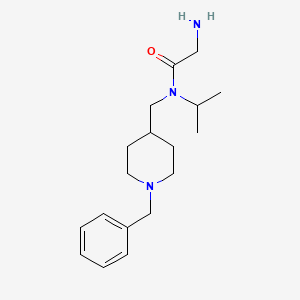

2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-isopropyl-acetamide

Description

Properties

IUPAC Name |

2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O/c1-15(2)21(18(22)12-19)14-17-8-10-20(11-9-17)13-16-6-4-3-5-7-16/h3-7,15,17H,8-14,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVFIAFZCZEDOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1CCN(CC1)CC2=CC=CC=C2)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001134870 | |

| Record name | Acetamide, 2-amino-N-(1-methylethyl)-N-[[1-(phenylmethyl)-4-piperidinyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001134870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353984-53-8 | |

| Record name | Acetamide, 2-amino-N-(1-methylethyl)-N-[[1-(phenylmethyl)-4-piperidinyl]methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353984-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-amino-N-(1-methylethyl)-N-[[1-(phenylmethyl)-4-piperidinyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001134870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-isopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H29N3O

- IUPAC Name : this compound

- Structure : The compound features an amino group, a benzyl-substituted piperidine ring, and an acetamide moiety.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It may function as an agonist or antagonist, modulating biochemical pathways that influence cellular responses.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit potential anticancer properties. For instance, derivatives with piperidine structures have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. These compounds often induce apoptosis and inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction .

2. Neuroprotective Effects

Studies have suggested that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. The presence of the piperidine moiety enhances the compound's ability to cross the blood-brain barrier, making it a candidate for neuroprotective drug development .

3. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It may inhibit specific chemokine receptors, thereby reducing eosinophil chemotaxis and inflammation in conditions like asthma .

Case Studies

Research Applications

The compound's unique structure allows it to serve as a versatile building block in medicinal chemistry. Its applications include:

- Drug Development : Used as a precursor for synthesizing novel therapeutic agents targeting cancer and neurodegenerative diseases.

- Chemical Biology : Investigated for its interactions with biological macromolecules to understand its mechanism of action better.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzyl and Piperidine Derivatives

- N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-isopropyl-acetamide (CAS 690999-05-4): This analog replaces the amino group on the acetamide backbone with a chlorine atom, resulting in the molecular formula C₁₇H₂₅ClN₂O (MW: 308.85 g/mol).

- (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-methyl-propionamide: This derivative features a methyl group instead of isopropyl and a propionamide backbone (vs. acetamide). The (S)-stereochemistry could influence binding affinity to biological targets, though specific data are unavailable .

Halogenated Benzyl Analogs

- 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-acetamide (CAS 1181800-23-6): Substituted with chloro and fluoro groups on the benzyl ring, this compound has the formula C₁₂H₁₆ClFN₂O (MW: 258.72 g/mol). The electron-withdrawing halogens may enhance stability or alter electronic interactions with target enzymes compared to the unsubstituted benzyl group in the target compound .

Trifluoroethyl and Arylsulfinyl Derivatives

- 2-Amino-N-(2,2,2-trifluoroethyl) acetamide: This analog substitutes the benzyl-piperidine group with a trifluoroethyl moiety (MW: 156.11 g/mol). Fluorine atoms improve metabolic stability and lipophilicity, but the smaller substituent likely reduces target affinity compared to bulkier analogs .

- 2-Amino-N-(arylsulfinyl)-acetamides: Patented as bacterial aaRS inhibitors, these compounds replace the benzyl-piperidine group with arylsulfinyl substituents. The sulfinyl group’s polarity may enhance solubility but reduce CNS penetration relative to the target compound .

Structural and Pharmacological Data Table

Key Research Findings and Implications

- Substituent Effects : Bulky groups (e.g., benzyl-piperidine) correlate with higher molecular weights (>300 g/mol), which may limit blood-brain barrier penetration but enhance target specificity.

- Halogenation : Chloro/fluoro substitutions improve stability and electronic interactions but may introduce toxicity concerns .

- Backbone Modifications: Propionamide vs.

Notes

- The evidence lacks direct pharmacological data for the target compound, necessitating caution in extrapolating biological activity.

- Synthesis methods for analogs (e.g., trifluoroethyl derivatives ) suggest divergent synthetic routes compared to the target compound.

- Discontinued analogs (e.g., in ) may indicate challenges in efficacy, stability, or scalability.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-isopropyl-acetamide?

The synthesis typically involves multi-step reactions, starting with piperidine derivatives and benzyl-protected intermediates. Key steps include:

- Nucleophilic substitution to introduce the benzyl and isopropyl groups.

- Amide bond formation using coupling agents like EDCI or HATU.

- Purification via column chromatography or recrystallization, monitored by TLC for reaction progress .

Optimizing reaction conditions (e.g., temperature, solvent polarity) is critical to improve yields. For example, using anhydrous DMF as a solvent enhances amidation efficiency .

Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?

- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For instance, benzyl protons appear as a multiplet at δ 7.2–7.4 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .

Cross-referencing data with computational predictions (e.g., DFT-calculated NMR shifts) enhances reliability .

Q. What are effective post-synthesis purification strategies?

- Flash Chromatography : Ideal for isolating polar intermediates using gradients of ethyl acetate/hexane.

- Recrystallization : Employ ethanol/water mixtures for final product crystallization.

- HPLC : For high-purity requirements (>99%), reverse-phase C18 columns with acetonitrile/water mobile phases are recommended .

Advanced Research Questions

Q. How can computational modeling predict reactivity or biological interactions of this compound?

- Reaction Path Search : Quantum mechanical methods (e.g., DFT) model transition states to predict regioselectivity in substitutions or oxidations .

- Molecular Docking : Simulate interactions with targets like acetylcholine receptors. For example, AutoDock Vina can estimate binding affinities and identify key residues (e.g., π-π interactions with aromatic pockets) .

- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. How to resolve contradictions in reported biological activity data?

- Dose-Response Analysis : Validate activity thresholds using multiple assays (e.g., enzymatic inhibition vs. cell viability).

- Orthogonal Assays : Cross-check results with SPR (surface plasmon resonance) for binding kinetics or patch-clamp electrophysiology for ion channel modulation .

- Meta-Analysis : Compare datasets across studies, adjusting for variables like cell line specificity or solvent effects (e.g., DMSO cytotoxicity at >0.1%) .

Q. What experimental designs are optimal for studying acetylcholine receptor modulation?

- Radioligand Binding Assays : Use H-labeled acetylcholine competitors to quantify IC values.

- Electrophysiology : Whole-cell patch-clamp on transfected HEK293 cells expressing human α4β2 nAChR subtypes.

- Mutagenesis : Identify critical receptor residues by alanine scanning and correlate with activity loss .

Q. How to improve solubility and bioavailability for in vivo studies?

- Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 5 mg/mL in PBS).

- Co-Solvent Systems : Use cyclodextrins or PEG-400 for parenteral formulations.

- Prodrug Strategies : Introduce hydrolyzable esters (e.g., acetyloxymethyl) to increase membrane permeability .

Q. What are key considerations for scaling synthesis to preclinical quantities?

- Process Optimization : Use continuous flow reactors to improve heat/mass transfer and reduce side reactions.

- Quality Control : Implement in-line FTIR for real-time monitoring of intermediate conversions.

- Regulatory Compliance : Follow ICH guidelines for impurity profiling (e.g., HPLC-MS identification of genotoxic byproducts) .

Notes

- Contradictions : Discrepancies in IC values may arise from assay conditions (e.g., ionic strength, temperature). Standardize protocols using guidelines like the NIH Assay Guidance Manual.

- Advanced Tools : Leverage platforms like ICReDD for reaction path optimization or PubChem’s BioActivity datasets for benchmarking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.